molecular formula C24H21N5O5 B6552027 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040673-78-6

5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552027
CAS No.: 1040673-78-6
M. Wt: 459.5 g/mol
InChI Key: QZGCOJJKXDPULX-UHFFFAOYSA-N
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Description

5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.15426879 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_3O_5 with a molecular weight of approximately 429.5 g/mol. The compound contains multiple functional groups that contribute to its biological activity:

  • Oxadiazole ring : Known for its role in enhancing bioactivity.
  • Pyrazolo[1,5-a]pyrazine core : Associated with diverse pharmacological effects.

Anticancer Properties

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds in this class have shown IC50 values ranging from 34 μM to 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through caspase activation. In vitro studies revealed that treatment with these compounds leads to morphological changes indicative of apoptosis, such as cell shrinkage and detachment .

Antimicrobial Activity

Preliminary investigations suggest that the compound may also possess antimicrobial properties. Analogous compounds have demonstrated effectiveness against various pathogenic bacteria, although specific data on this compound is limited .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of related oxadiazole derivatives, researchers found that the presence of methoxy groups significantly enhanced the cytotoxicity against cancer cell lines. The study reported an IC50 value of approximately 36 μM for one derivative against HCT-116 cells .

Study 2: Apoptosis Induction Mechanism

Another investigation focused on the apoptotic effects induced by similar compounds. The study utilized flow cytometry to measure phosphatidylserine translocation and caspase activation in treated cells. Results indicated a concentration-dependent increase in apoptotic cells, particularly in HeLa cells treated with concentrations above 100 μM .

Data Summary Table

Biological ActivityCell LineIC50 Value (μM)Mechanism of Action
CytotoxicityHCT-11636Apoptosis via caspase activation
CytotoxicityHeLa34Apoptosis via morphological changes
CytotoxicityMCF-770Induction of apoptosis

Properties

IUPAC Name

5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c1-31-15-8-9-17(21(12-15)33-3)23-25-22(34-27-23)14-28-10-11-29-19(24(28)30)13-18(26-29)16-6-4-5-7-20(16)32-2/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCOJJKXDPULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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